

Spectroscopic Profile of 2-Dodecylphenol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *2-Dodecylphenol*

Cat. No.: *B1585192*

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-dodecylphenol** (CAS No. 5284-29-7), a significant chemical intermediate in the production of surfactants, lubricant additives, and resins. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and quality control professionals in ensuring product purity, elucidating reaction mechanisms, and developing new applications. This document synthesizes available data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to offer a comprehensive reference.

Molecular Structure and Spectroscopic Overview

2-Dodecylphenol is an organic compound characterized by a phenol ring substituted with a dodecyl group at the ortho position. This structure gives rise to a unique spectroscopic fingerprint, which is a composite of the signals from the aromatic ring, the hydroxyl group, and the long aliphatic chain.

```
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// Atom nodes
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C2 [label="C", pos="-1.3,-0.75!"];
C3 [label="C", pos="-0.75,-1.3!"];
C4 [label="C", pos="0.75,-1.3!"];
C5 [label="C", pos="1.3,-0.75!"];
C6 [label="C", pos="0,0!"];
O [label="O", pos="0,2.5!"];
H_O [label="H", pos="0.5,3!"];
C_d1
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```
[label="CH2", pos="-2.6,-1.5!"]; C_d2 [label="CH2", pos="-3.9,-2.25!"]; C_d_mid [label="(CH2)8", pos="-5.2,-3!"]; C_d11 [label="CH2", pos="-6.5,-3.75!"]; C_d12 [label="CH3", pos="-7.8,-4.5!"];  
  
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;  
  
// Substituent bonds C1 -- O; O -- H_O; C2 -- C_d1; C_d1 -- C_d2; C_d2 -- C_d_mid; C_d_mid  
-- C_d11; C_d11 -- C_d12;  
  
// Aromatic hydrogens (implicit) H3 [label="H", pos="-1.25,-2!"]; H4 [label="H", pos="1.25,-2!"];  
H5 [label="H", pos="2.2,-1!"]; H6 [label="H", pos="0, -0.5!"];  
  
C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; }
```

Figure 1: Chemical structure of **2-Dodecylphenol**.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of **2-dodecylphenol** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- Chromatographic Separation: The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column temperature is ramped to separate compounds based on their boiling points and affinities for the stationary phase.
- Ionization and Fragmentation: As **2-dodecylphenol** elutes from the GC column, it enters the mass spectrometer's ion source. In EI-MS, high-energy electrons bombard the molecules, causing ionization and fragmentation.

- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data and Interpretation

The electron ionization mass spectrum of **2-dodecylphenol** is characterized by a molecular ion peak and a series of fragment ions that provide valuable structural information.

m/z	Relative Intensity (%)	Assignment
262	51.0	$[M]^+$ (Molecular Ion)
107	100.0	$[C_7H_7O]^+$ (Base Peak)
108	22.3	$[C_7H_8O]^+$
263	10.1	$[M+1]^+$

Data sourced from ChemicalBook.[\[1\]](#)

The molecular ion peak ($[M]^+$) at m/z 262 confirms the molecular weight of **2-dodecylphenol** ($C_{18}H_{30}O$).[\[1\]](#)[\[2\]](#) The presence of a smaller $[M+1]^+$ peak at m/z 263 is due to the natural abundance of the ^{13}C isotope.

The base peak at m/z 107 is the most intense peak in the spectrum and is characteristic of alkylphenols.[\[2\]](#) It arises from a benzylic cleavage, a favorable fragmentation pathway for alkyl-substituted aromatic compounds. This cleavage results in the formation of a stable hydroxytropylium ion or a related resonance-stabilized structure.

The peak at m/z 108 can be attributed to a McLafferty rearrangement, a common fragmentation mechanism for compounds containing a carbonyl group or an aromatic ring with a sufficiently long alkyl chain.

```
digraph "MS_Fragmentation" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
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Benzylic_Cleavage [label="Benzylic Cleavage", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"];
McLafferty [label="McLafferty Rearrangement", shape=ellipse,
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Base_Peak [label="Base Peak (m/z 107)",
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Fragment_108 [label="Fragment (m/z 108)",
fillcolor="#34A853", fontcolor="#FFFFFF"];
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```
M -> Benzylic_Cleavage; M -> McLafferty; Benzylic_Cleavage -> Base_Peak; McLafferty ->
Fragment_108; }
```

Figure 2: Key fragmentation pathways of **2-Dodecylphenol** in EI-MS.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol

- Sample Preparation: 5-10 mg of **2-dodecylphenol** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a 90° pulse angle.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the TMS signal.

Predicted Data and Interpretation

While a complete, assigned experimental spectrum is not readily available in the public domain, the expected ¹H NMR spectrum of **2-dodecylphenol** can be accurately predicted based on the

known chemical shifts of similar compounds.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~7.15	d	1H	Ar-H
~7.08	t	1H	Ar-H
~6.85	t	1H	Ar-H
~6.75	d	1H	Ar-H
~4.5-5.5	s (broad)	1H	Ar-OH
~2.60	t	2H	Ar-CH ₂ -
~1.60	m	2H	Ar-CH ₂ -CH ₂ -
~1.2-1.4	m (broad)	18H	-(CH ₂) ₉ -
~0.88	t	3H	-CH ₃

The aromatic region (δ 6.7-7.2 ppm) is expected to show four distinct signals for the four protons on the substituted benzene ring, exhibiting complex splitting patterns due to ortho and meta couplings. The phenolic proton (Ar-OH) will appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The aliphatic region will be dominated by a large, broad multiplet around δ 1.2-1.4 ppm corresponding to the methylene groups of the dodecyl chain. The methylene group attached to the aromatic ring (Ar-CH₂-) will be deshielded and appear as a triplet around δ 2.60 ppm. The terminal methyl group (-CH₃) will appear as a triplet around δ 0.88 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

- Sample Preparation: 15-20 mg of **2-dodecylphenol** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- Data Acquisition: The ^{13}C NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 100 MHz) with proton decoupling. A sufficient number of scans and a suitable relaxation delay are used to ensure good signal-to-noise and accurate integration (if desired).
- Data Processing: Similar to ^1H NMR, the FID is Fourier transformed and processed to yield the final spectrum.

Predicted Data and Interpretation

Chemical Shift (δ) ppm (Predicted)	Assignment
~153	C-OH
~137	C-alkyl
~130	Ar-CH
~127	Ar-CH
~121	Ar-CH
~115	Ar-CH
~32-30	$-(\text{CH}_2)_n-$
~23	$-(\text{CH}_2)_n-$
~14	$-\text{CH}_3$

The aromatic region is expected to show six distinct signals for the six carbons of the benzene ring. The carbon bearing the hydroxyl group (C-OH) will be the most downfield-shifted aromatic carbon. The carbon attached to the alkyl chain (C-alkyl) will also be significantly shifted. The remaining four aromatic CH carbons will appear in the typical aromatic region. The aliphatic region will show a series of signals for the twelve carbons of the dodecyl chain, with the terminal methyl carbon appearing at the most upfield position (~14 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of **2-dodecylphenol** can be analyzed as a thin film between two KBr plates or by using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: A background spectrum is recorded, followed by the sample spectrum. The spectrum is typically collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Data and Interpretation

The IR spectrum of **2-dodecylphenol** will exhibit characteristic absorption bands for the phenolic hydroxyl group, the aromatic ring, and the aliphatic chain.

Wavenumber (cm^{-1}) (Typical)	Vibration	Functional Group
3600-3200 (broad)	O-H stretch	Phenolic -OH
3100-3000	C-H stretch	Aromatic C-H
2950-2850	C-H stretch	Aliphatic C-H
~1600, ~1500	C=C stretch	Aromatic ring
~1230	C-O stretch	Phenol
750-700	C-H bend (out-of-plane)	Ortho-disubstituted aromatic

The most prominent feature will be a broad O-H stretching band in the region of 3600-3200 cm^{-1} , indicative of the hydrogen-bonded phenolic hydroxyl group. The aromatic C-H stretching vibrations will appear just above 3000 cm^{-1} , while the more intense aliphatic C-H stretching bands will be observed just below 3000 cm^{-1} . The aromatic C=C stretching vibrations will give rise to characteristic absorptions around 1600 and 1500 cm^{-1} . The C-O stretching of the

phenol will be observed around 1230 cm^{-1} . Finally, the out-of-plane C-H bending vibration in the $750\text{-}700\text{ cm}^{-1}$ region can help confirm the ortho-substitution pattern of the aromatic ring.

Conclusion

The spectroscopic data of **2-dodecylphenol** provides a detailed and unambiguous fingerprint of its molecular structure. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, including a base peak at m/z 107. While detailed experimental NMR data is not readily available, the predicted ^1H and ^{13}C NMR spectra provide a clear roadmap for the assignment of proton and carbon signals. Infrared spectroscopy confirms the presence of the key functional groups: the phenolic hydroxyl, the aromatic ring, and the long aliphatic chain. This comprehensive spectroscopic profile serves as a valuable resource for the identification, characterization, and quality control of **2-dodecylphenol** in research and industrial settings.

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References

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- 2. 2-Dodecylphenol | C₁₈H₃₀O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
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